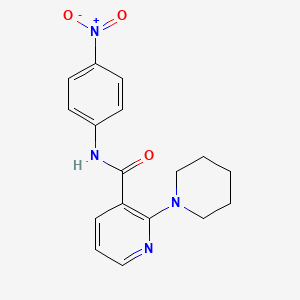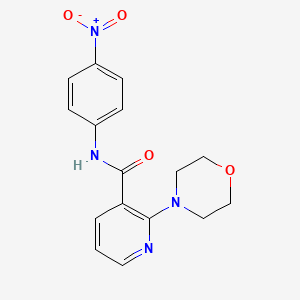![molecular formula C18H18N2O7 B4301227 3-(3,4-dimethoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid](/img/structure/B4301227.png)
3-(3,4-dimethoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid, also known as DNBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DNBP is a derivative of the amino acid proline and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of 3-(3,4-dimethoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes. 3-(3,4-dimethoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of the proteasome, a protein complex that is involved in the degradation of damaged or misfolded proteins.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 3-(3,4-dimethoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been found to inhibit the replication of certain viruses such as HIV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3,4-dimethoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. 3-(3,4-dimethoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid has also been found to exhibit low toxicity and has a high degree of selectivity for certain enzymes and proteins. However, there are also limitations to the use of 3-(3,4-dimethoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid in lab experiments. Its mechanism of action is not fully understood, and it may exhibit off-target effects on other cellular processes.
Direcciones Futuras
There are several future directions for 3-(3,4-dimethoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid research. One potential area of research is the development of 3-(3,4-dimethoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid derivatives with improved selectivity and potency. Another area of research is the investigation of 3-(3,4-dimethoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid's potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 3-(3,4-dimethoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid and its potential off-target effects.
Aplicaciones Científicas De Investigación
3-(3,4-dimethoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid has been used in various scientific research studies due to its potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. 3-(3,4-dimethoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O7/c1-26-15-7-6-11(9-16(15)27-2)14(10-17(21)22)19-18(23)12-4-3-5-13(8-12)20(24)25/h3-9,14H,10H2,1-2H3,(H,19,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCCTXHEJWOOSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-3-{[(3-nitrophenyl)carbonyl]amino}propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-hydroxy-4,5,5-trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-oxazolidin-2-one](/img/structure/B4301148.png)
![6-({[2-(3,4-diethoxyphenyl)ethyl]amino}carbonyl)-4-methylcyclohex-3-ene-1-carboxylic acid](/img/structure/B4301156.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(4-hydroxy-3,5-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4301157.png)


![3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid](/img/structure/B4301166.png)
![2-methoxy-4-(11-oxo-7,8,9,10,11,12-hexahydrobenzo[b]-4,7-phenanthrolin-12-yl)phenyl 4-methylbenzoate](/img/structure/B4301173.png)
![3-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid](/img/structure/B4301175.png)
![4-benzoyl-5-(2-fluorophenyl)-1-[3-(hexyloxy)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4301201.png)
![4-benzoyl-1-[3-(hexyloxy)phenyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4301202.png)
![ethyl 3-(4-methoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}propanoate](/img/structure/B4301210.png)
![1-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylbenzyl)pyrrolidine-2,5-dione](/img/structure/B4301222.png)
![3-(3,4-dimethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid](/img/structure/B4301228.png)
![3-(3,4-dimethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid](/img/structure/B4301230.png)